molecular formula C7H13NO2 B1618792 1,1-Dimethylpyrrolidinium-2-carboxylate CAS No. 32039-73-9

1,1-Dimethylpyrrolidinium-2-carboxylate

Cat. No. B1618792
CAS RN: 32039-73-9
M. Wt: 143.18 g/mol
InChI Key: CMUNUTVVOOHQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylpyrrolidinium-2-carboxylate is a proline derivative.
1,1-Dimethylpyrrolidinium-2-carboxylate is a natural product found in Achillea crithmifolia, Furcellaria lumbricalis, and other organisms with data available.

Scientific Research Applications

Complexation and Molecular Interactions

  • Molecular Tweezers and Nucleotide Bases : 1,1-Dimethylpyrrolidinium-2-carboxylate demonstrates complexation behavior distinct from simple carboxylic acids, significantly affecting its interaction with nucleotide bases. This suggests its potential in molecular recognition and complexation studies (Zimmerman, Wu, & Zeng, 1991).

Chemical Synthesis and Catalysis

  • Hydrocarboxylation of Alkenes : This compound plays a crucial role in iridium-catalyzed hydrocarboxylation reactions, enabling the efficient synthesis of reverse prenyl esters, highlighting its importance in organic synthesis (Kim & Krische, 2008).

  • Catalysis in Organic Electroreductions : As a catalyst in electroreduction processes, 1,1-Dimethylpyrrolidinium-2-carboxylate demonstrates efficacy in reducing substrates with challenging reduction potentials (Kariv-Miller & Andruzzi, 1985).

Material Science and Nanotechnology

  • Conducting Polymer-Based Microparticles : This compound is used in the synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles, which have potential biomedical applications due to their enhanced optical absorbance (Maeda, Corradi, & Armes, 1995).

  • Chemosensor Applications : It has been utilized in the synthesis of simple chemosensors for selective detection of metal ions, demonstrating its utility in the development of analytical tools (Yang et al., 2018).

Biochemical and Pharmaceutical Research

  • Ligand Exchange and Metal Chalcogenide Nanocrystals : This compound is involved in ligand exchange reactions crucial for understanding the stoichiometry and dynamics of nanocrystal compositions, relevant in pharmaceutical and biochemical applications (Anderson et al., 2013).

properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNUTVVOOHQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274274
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylpyrrolidinium-2-carboxylate

CAS RN

32039-73-9
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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